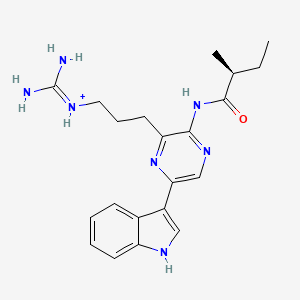
oxidized Cypridina luciferin(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidized Cypridina luciferin(1+) is the conjugate acid of oxidized Cypridina luciferin arising from selective protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of an oxidized Cypridina luciferin.
Applications De Recherche Scientifique
Bioluminescence Mechanism
Oxidized Cypridina luciferin, also known as oxyluciferin, is integral to the study of bioluminescence. It is the product of the luminescent oxidation of Cypridina luciferin, emitting light when oxidized in the presence of Cypridina luciferase or in an aprotic solvent without luciferase. This reaction yields oxyluciferin and CO2, and oxyluciferin can further convert to etioluciferin under certain conditions (Shimomura & Johnson, 1971).
Bioluminescent Enzyme Immunoassay
Biotinylated Cypridina luciferase, derived from Cypridina luciferin, has been used in bioluminescent enzyme immunoassays (BLEIAs). This application allows for sensitive and versatile reporting in scientific experiments, particularly in monitoring gene expression in mammalian cells (Wu et al., 2007).
Chemiluminescence Probe for Active Oxygen Species
Cypridina luciferin analogs, particularly MCLA, are used as chemiluminescence probes for detecting active oxygen species like superoxide anion (O2-) and singlet oxygen (1O2). This has significant implications in toxicology and environmental sciences (Kambayashi & Ogino, 2003).
Study of Bioluminescence Properties
Research into the binding properties of Cypridina oxyluciferin with luciferase revealed that this complex is the primary light emitter in the bioluminescence process. Understanding this interaction is crucial for comprehending the fundamental mechanisms of bioluminescence (Shimomura, Johnson & Masugi, 1969).
Photochemistry of Cypridina Lumophore
The photochemical properties of the Cypridina lumophore, particularly the chemiexcited state, are crucial for applications in bioimaging and photobiology. Understanding the mechanism of light emission from Cypridina hilgendorfii, a bioluminescent crustacean, is important for future applications of this strongly emissive lumophore (Ding, Naumov & Liu, 2015).
Propriétés
Nom du produit |
oxidized Cypridina luciferin(1+) |
|---|---|
Formule moléculaire |
C21H28N7O+ |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
diaminomethylidene-[3-[6-(1H-indol-3-yl)-3-[[(2S)-2-methylbutanoyl]amino]pyrazin-2-yl]propyl]azanium |
InChI |
InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/p+1/t13-/m0/s1 |
Clé InChI |
PSYJEEMZZIZTSR-ZDUSSCGKSA-O |
SMILES isomérique |
CC[C@H](C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32 |
SMILES canonique |
CCC(C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (9R,18R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-triene-18-carboxylate](/img/structure/B1262334.png)
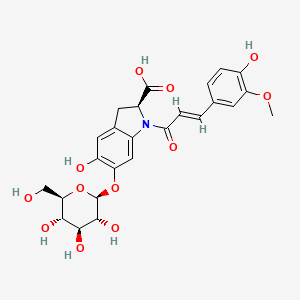
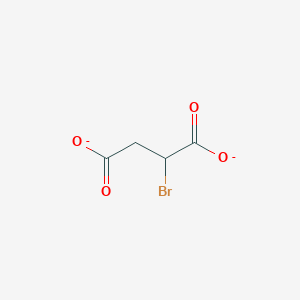
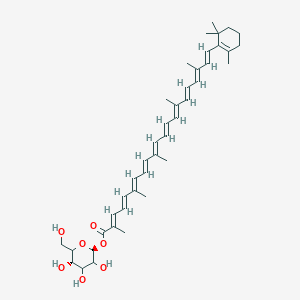
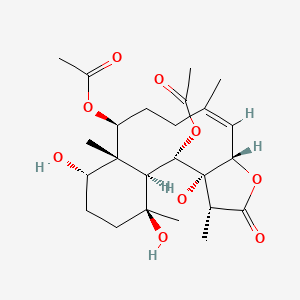
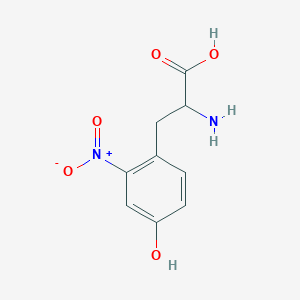
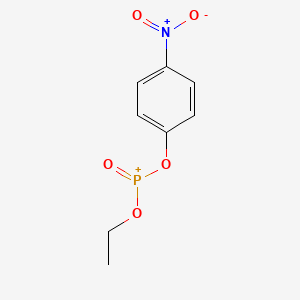
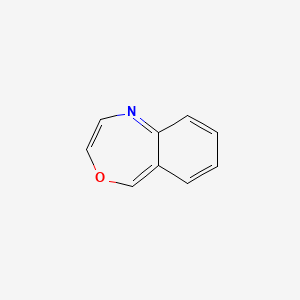
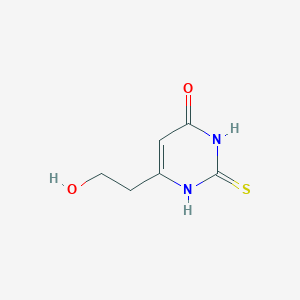
![[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23,24-trithia-3,14-diazahexacyclo[10.9.3.01,14.03,12.04,10.015,20]tetracosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate](/img/structure/B1262348.png)
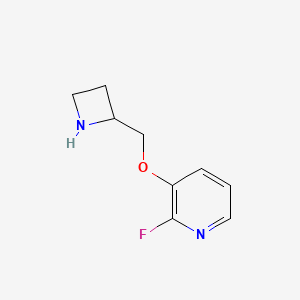
![methyl 7-[(1R,2S,3S)-3-hydroxy-2-(3-hydroxy-3-methyl-4-phenoxybut-1-ynyl)-5-oxocyclopentyl]heptanoate](/img/structure/B1262352.png)
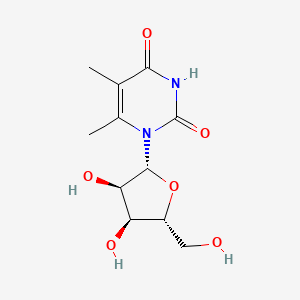
![2-[[4-(3-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1262357.png)